2,3,7,8-Tetrabromodibenzo-P-dioxin

Beschreibung

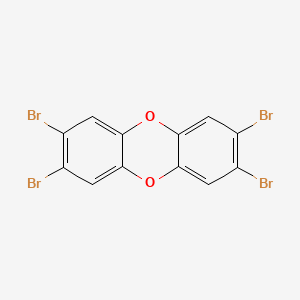

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,7,8-tetrabromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLQUWSWOJPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073524 | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-41-6 | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrabromodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-TETRABROMODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PL7F455E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Generation of 2,3,7,8 Tetrabromodibenzo P Dioxin

Anthropogenic Formation Mechanisms

The primary routes of 2,3,7,8-TBDD formation are through human-driven activities, which can be broadly categorized into pyrolytic and combustion processes and as a byproduct of industrial manufacturing.

Pyrolytic and Combustion Processes

High-temperature processes, both controlled and uncontrolled, are significant sources of 2,3,7,8-TBDD. The presence of brominated precursors, particularly brominated flame retardants (BFRs), is a key factor in its formation.

The incineration of waste containing brominated materials is a well-established source of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), including 2,3,7,8-TBDD. Brominated flame retardants, widely used in plastics, textiles, and electronic equipment, are major precursors. During incineration, these BFRs can undergo thermal decomposition and molecular rearrangement to form PBDDs.

The formation of PBDDs during combustion is influenced by various factors, including the type of BFR, the presence of catalysts, and the combustion temperature. For instance, the pyrolysis of specific polybrominated diphenyl ether (PBDE) congeners can lead to the formation of 2,3,7,8-TBDD. Research has shown that 2,2',4,4',5,5'-hexaBDE (BDE-153) can be a direct precursor to 2,3,7,8-TBDD through a process involving the removal of bromine atoms and cyclization.

| Precursor Compound | Process | Product |

| Brominated Flame Retardants (BFRs) | Incineration | Polybrominated Dibenzo-p-dioxins (PBDDs) |

| 2,2',4,4',5,5'-hexaBDE (BDE-153) | Pyrolysis | 2,3,7,8-Tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD) |

This table illustrates the transformation of BFRs into PBDDs, with a specific example of a PBDE congener leading to the formation of 2,3,7,8-TBDD.

Uncontrolled burning of waste, particularly electronic waste (e-waste), is a significant source of PBDD/F emissions, including 2,3,7,8-TBDD. E-waste is rich in plastics containing high concentrations of BFRs. The lower and often fluctuating temperatures in open burning scenarios can lead to incomplete combustion, which is conducive to the formation of these toxic compounds.

Studies have detected significant levels of PBDD/Fs in the emissions from the open burning of e-waste. The lack of pollution control measures in such scenarios means that these compounds are released directly into the environment, contaminating air, soil, and water.

Industrial By-Product Formation

Beyond combustion, 2,3,7,8-TBDD can also be formed as an unintended impurity during the manufacturing of certain chemicals.

The manufacturing processes of some BFRs can inadvertently lead to the formation of PBDDs as contaminants. These impurities can be present in the final BFR products and subsequently be released into the environment during the product's lifecycle. The synthesis of certain brominated phenols, which are used as building blocks for some BFRs, can also generate PBDDs under specific reaction conditions.

While specific data on the concentration of 2,3,7,8-TBDD in commercial BFR formulations is limited, the potential for its presence as an impurity is a recognized concern.

Other chemical manufacturing processes that utilize bromine and phenolic compounds may also have the potential to generate 2,3,7,8-TBDD as a byproduct. For instance, the synthesis of certain pesticides or other brominated organic chemicals could inadvertently produce PBDDs if reaction conditions are not carefully controlled. The formation of dioxin-like compounds is often associated with high-temperature reactions involving halogenated phenols.

Further research is needed to fully characterize the extent of 2,3,7,8-TBDD formation in various industrial chemical processes.

Environmental Distribution, Transport, and Biogeochemical Cycling of 2,3,7,8 Tetrabromodibenzo P Dioxin

Occurrence in Environmental Compartments

Like its chlorinated counterpart, 2,3,7,8-TBDD is not produced commercially and its presence in the environment is unintentional. PBDDs, including TBDD, can be formed as byproducts during industrial processes involving bromine, such as the production of brominated flame retardants, and during combustion processes where bromine is present. Once released, these persistent compounds become distributed across all major environmental compartments. nih.gov

The primary pathway for the widespread environmental distribution of compounds like TBDD is through atmospheric transport. Analogous to TCDD, TBDD is expected to be released into the atmosphere from high-temperature sources such as municipal and industrial waste incineration and the burning of fossil fuels or wood in the presence of bromine. epa.govepa.gov

Once in the atmosphere, the partitioning of TBDD between the gas phase and particulate matter is governed by its low vapor pressure. Due to its properties, it is expected to adsorb strongly to airborne particulate matter. This association with particles allows for long-range atmospheric transport. Removal from the atmosphere occurs through wet and dry deposition. nih.gov Studies on TCDD have shown that this atmospheric deposition is a significant source of contamination for soil and aquatic ecosystems, a process that is highly likely for TBDD as well. epa.govresearchgate.net

In aquatic environments, 2,3,7,8-TBDD is expected to behave similarly to TCDD, which has very low water solubility. epa.gov Consequently, the majority of the compound in aquatic systems is not found dissolved in the water column but is instead associated with suspended particulate matter and, ultimately, bottom sediments. epa.govepa.gov These sediments act as a major environmental sink and a long-term reservoir for these compounds. epa.gov

The persistence and lipophilic ("fat-loving") nature of these dioxins lead to their accumulation in the fatty tissues of aquatic organisms, a process known as bioaccumulation. nih.gov This results in biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. While specific data for TBDD is scarce, extensive monitoring for TCDD in the United States has revealed its presence in fish across various water bodies. These findings serve as a crucial indicator of the potential for TBDD to contaminate aquatic food webs.

Table 1: Representative Concentrations of 2,3,7,8-TCDD in Fish from U.S. Waters (Note: This data is for the chlorinated analog TCDD and is presented as a proxy for the potential contamination levels of TBDD in similar environments.)

| Location Type | TCDD Concentration Range (pg/g, whole body, wet weight) |

| Most U.S. Areas | Non-detectable (< 0.5-1.0) to 1.0 |

| Open Great Lakes Sites, certain rivers/estuaries | 1 to 20 |

| Specific sites in Lake Ontario and other inland waters | 20 to 100 |

| Occasional highly contaminated sites | > 100 |

| Source: Based on data from U.S. EPA national surveys conducted in the mid-1980s. epa.gov |

Soil and sediment are the primary repositories for TBDD in the environment. nih.gov Contamination occurs via direct industrial discharge, disposal of contaminated materials, and, most pervasively, through atmospheric deposition. epa.govepa.gov

Similar to TCDD, once TBDD is in the soil, it is expected to be highly persistent and immobile. Studies on TCDD-contaminated sites, such as those sprayed with Agent Orange in Vietnam or at industrial sites like Seveso, Italy, show that the contamination remains concentrated in the upper layers of the soil for decades. epa.govwikipedia.orgwikipedia.org This strong adsorption to soil particles significantly limits its vertical movement or leaching into groundwater. epa.gov

Dated sediment cores from lakes provide a historical record of dioxin deposition. For TCDD, these cores show non-detectable levels prior to the 1940s, with concentrations peaking in the 1960s and subsequently declining, mirroring trends in industrial production and combustion processes. epa.govepa.gov A similar historical trend would be expected for TBDD, likely correlated with the production and use of brominated compounds.

Table 2: Historical Deposition of 2,3,7,8-TCDD in Lake Ontario Sediment (Note: This data is for the chlorinated analog TCDD and illustrates the long-term accumulation pattern expected for TBDD.)

| Period | TCDD Concentration (ng/kg dry wt) |

| pre-1913 | Not detected - 0.6 |

| 1913-1927 | 0.75 |

| 1927-1941 | 0.40 |

| 1941-1953 | 1.23 |

| 1953-1965 | 1.20 |

| 1965-1978 | 0.48 |

| 1978-1987 | 0.42 |

| 1987-1994 | 0.19 |

| Source: Data from sediment cores collected from Lake Stechlin, Germany. nih.gov |

Environmental Partitioning and Mobility

The environmental transport and fate of 2,3,7,8-TBDD are dictated by its physicochemical properties, particularly its partitioning behavior between air, water, soil, and biota.

The mobility of TBDD in the environment is severely limited by its strong tendency to adsorb to solid phases. This process, known as sorption, is primarily driven by the compound's high hydrophobicity (aversion to water) and lipophilicity. The key parameter describing this partitioning is the organic carbon-water (B12546825) partition coefficient (Koc), which measures the chemical's tendency to bind to organic carbon in soil and sediment. ca.gov

For the analogous compound TCDD, the measured log Koc values are very high, typically in the range of 6.5 to 7.5, with some mean values reported as high as 7.39. epa.govepa.gov This indicates an exceptionally strong binding affinity. Consequently, TBDD is expected to have a similarly high Koc value, leading it to be tightly bound to the organic fraction of soils and sediments. This strong sorption is the primary reason for its low bioavailability in soil and its limited potential to leach into groundwater. nih.gov Studies have shown that the presence of other organic co-contaminants, such as waste oils, can influence the partitioning behavior of TCDD and, by extension, TBDD. dioxin20xx.orgosti.gov

Leaching: The potential for 2,3,7,8-TBDD to leach from soil into groundwater is extremely low. Its strong sorption to soil organic matter means it is not readily mobilized by infiltrating water. epa.gov Field studies of TCDD have consistently shown that it remains in the top few centimeters of the soil profile even decades after deposition, confirming its lack of mobility and low leaching potential. epa.gov

Volatilization: Volatilization, the process of a chemical evaporating from soil or water surfaces into the air, can be a potential transport pathway. The Henry's Law constant for TCDD suggests that volatilization from moist soil surfaces may occur. nih.gov However, this process is significantly attenuated by the strong adsorption of the compound to soil particles. nih.gov While volatilization from surface water can occur, with an estimated half-life of 46 days for TCDD in a pond water column, this is drastically slowed when the effect of adsorption to sediment is considered, extending the effective half-life to over 50 years. epa.gov Therefore, while volatilization from highly contaminated surface soils might be a minor removal mechanism, it is not considered a dominant long-range transport pathway for soil-bound residues compared to transport via erosion of contaminated soil particles.

Environmental Persistence and Degradation Pathways of Polybrominated Dibenzo-p-dioxins (PBDDs)

The environmental persistence of PBDDs is a key determinant of their potential for long-range transport and adverse ecological effects. Like their chlorinated counterparts, PBDDs are generally resistant to degradation. However, some evidence suggests that brominated dioxins may be less persistent in the environment than their chlorinated analogs due to their higher sensitivity to ultraviolet (UV) degradation. researchgate.net The fundamental structure of these compounds, with lateral bromine substitutions, contributes to their stability and resistance to microbial breakdown. wikipedia.org

Half-Life Determination in Various Matrices

Photodegradation Kinetics and Mechanisms

PBDDs are known to be susceptible to photodegradation, which is a significant pathway for their removal from the environment. researchgate.netnih.gov The process involves the absorption of UV radiation, leading to the cleavage of carbon-bromine bonds and subsequent debromination. Studies on other halogenated dioxins have shown that photolysis follows pseudo-first-order kinetics, with the rate of degradation influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of light. acs.orgnih.gov For instance, the photodegradation of 2,3,7,8-TCDD on soil or leaf surfaces can be rapid, with significant loss occurring within a single day of exposure to sunlight. nih.gov The photolysis half-life of TCDD at the water's surface is estimated to range from 21 hours in summer to 118 hours in winter. epa.gov It is plausible that 2,3,7,8-TBDD exhibits similar photochemical behavior, potentially with different kinetics due to the differing bond energies of C-Br versus C-Cl. The formation of some PBDDs in the marine environment has been linked to the photochemical transformation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). diva-portal.orgnih.gov

Biological Degradation Potential (e.g., Microbial Metabolism)

The microbial degradation of PBDDs is considered to be a slow process. The 2,3,7,8-substitution pattern, in particular, confers high resistance to microbial attack. wikipedia.org However, some microbial degradation has been observed for related compounds. For example, anaerobic bacteria, including Sulfurospirillum multivorans and Dehalococcoides species, have demonstrated the ability to reductively debrominate polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDDs. nih.gov This suggests that similar pathways may exist for the breakdown of PBDDs in anoxic environments like sediments. Studies on the chlorinated analogue TCDD have shown that some fungi and bacteria can metabolize it, albeit slowly. epa.gov For instance, a fungal strain of Penicillium sp. has been shown to degrade TCDD with a half-life of 5.21 days under optimal laboratory conditions. acs.org

Bioaccumulation and Biotic Transfer in Ecosystems

Due to their high lipophilicity and resistance to metabolic degradation, PBDDs have a strong tendency to bioaccumulate in living organisms and biomagnify through food webs. wikipedia.org

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Shellfish)

PBDDs are readily taken up by aquatic organisms from water, sediment, and their diet. nih.gov A study on zebrafish (Danio rerio) exposed to a mixture of PBDD/Fs, PCDD/Fs, and PCBs in their diet found that 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TeBDD) was the most strongly retained among the tri- and tetra-brominated congeners for which steady-state was reached. nih.gov This indicates a high potential for bioaccumulation of this specific compound. The accumulation of PBDDs in fish from the Baltic Sea suggests significant exposure in their environment. nih.gov The table below summarizes the retention of selected PBDD congeners in zebrafish.

Table 1: Retention of Selected PBDD Congeners in Zebrafish

| Compound | Retention Status |

|---|---|

| 2,3,7-Tribromodibenzo-p-dioxin | Steady-state reached |

| This compound | Most strongly retained; steady-state reached |

| Other tri- and tetra-BDD/Fs | Steady-state reached |

Data sourced from a dietary exposure study in zebrafish. nih.gov

Maternal Transfer and Transgenerational Movement in Model Organisms

Maternal transfer is a significant route of exposure for the offspring of contaminated organisms. For PBDDs, this has been demonstrated in fish and frogs. nih.govresearchgate.net In zebrafish, dietary exposure of adult females to PBDDs resulted in the transfer of these compounds to their eggs. nih.gov However, the transfer factors for most retained compounds were less than one, suggesting that the transfer rates are affected by the poor water solubility of these chemicals. nih.gov

Studies on frogs have indicated that maternal transfer can reduce the chemical body burden in females while exposing their eggs. researchgate.net The degree of maternal transfer of PBDDs and PCDD/Fs in frogs was found to decrease as the number of halogen atoms increased. researchgate.net While specific studies on the transgenerational movement of 2,3,7,8-TBDD are lacking, research on dioxins in general points to the potential for epigenetic alterations to be passed down through generations, leading to adverse effects on the health and reproductive performance of subsequent generations. nih.govnih.gov

Trophic Transfer Dynamics in Food Webs

The movement and concentration of chemical substances through successive trophic levels in an ecosystem is a critical area of environmental science. For persistent, bioaccumulative, and toxic (PBT) substances, this transfer can lead to significant concentrations in organisms at the top of the food web, even when environmental levels are low. This process involves both bioaccumulation, the uptake of a chemical from all sources (water, food, sediment), and biomagnification, the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

General studies on brominated aromatic compounds indicate that they are present in marine environments and can be transferred through food chains. For instance, research on other polybrominated diphenyl ethers (PBDEs), which are structurally different from PBDDs, has demonstrated their potential for bioaccumulation and trophic transfer. However, direct extrapolation of these findings to 2,3,7,8-TBDD is not scientifically rigorous without specific studies on this compound.

The lack of specific data for 2,3,7,8-TBDD prevents the creation of detailed data tables illustrating its trophic transfer across different ecosystems and species. Further research is needed to isolate and quantify the bioaccumulation and biomagnification potential of this specific congener to fully understand its environmental risk profile.

Analytical Methodologies and Characterization of 2,3,7,8 Tetrabromodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 2,3,7,8-TBDD is its effective extraction from the sample matrix. Due to the compound's lipophilic nature and strong adsorption to particulate matter, the chosen extraction technique must be exhaustive. Prior to extraction, samples are typically spiked with an isotopically labeled internal standard, such as ¹³C₁₂-2,3,7,8-TBDD, to allow for the correction of analytical losses during the entire procedure.

The selection of an extraction method is highly dependent on the sample matrix.

Water: For aqueous samples, the primary technique is liquid-liquid extraction (LLE). Large volumes of water (typically 1 liter or more) are extracted multiple times with a non-polar solvent like dichloromethane. nih.gov An alternative for cleaner water samples is solid-phase extraction (SPE), where water is passed through a disk or cartridge containing a sorbent that retains the TBDD, which is later eluted with a small volume of solvent. researchgate.net

Soil and Sediment: Due to the strong binding of TBDD to soil and sediment particles, more aggressive extraction techniques are required. Soxhlet extraction, a classical method involving continuous extraction with a solvent like toluene (B28343) for 18-24 hours, is commonly used. nih.gov A more modern and rapid alternative is Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), which uses elevated temperatures and pressures to achieve efficient extraction with significantly less solvent and time. windows.netepa.gov

Biota: Analyzing biological tissues, such as fish, is critical for understanding bioaccumulation. researchgate.net The high lipid content of these samples presents a significant challenge. Extraction is typically performed using a mixture of polar and non-polar solvents (e.g., hexane/dichloromethane) to efficiently extract the lipophilic TBDD along with the fats. For fatty tissues, a preliminary acid treatment may be used to digest the biological matrix before solvent extraction.

Table 1: Summary of Matrix-Specific Extraction Methods for 2,3,7,8-TBDD

Raw extracts from any matrix contain a multitude of co-extracted compounds (e.g., lipids, polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs)) that can interfere with the final analysis. asianpubs.org Therefore, a multi-step cleanup and fractionation procedure is essential.

A common and highly effective technique involves chromatography on a multi-layer silica (B1680970) gel column. taylorfrancis.comepa.gov This column typically contains several layers of silica gel impregnated with different reagents:

Acidic Silica (Sulfuric Acid): Oxidizes and removes lipids and other easily oxidizable biogenic interferences.

Basic Silica (Potassium or Sodium Hydroxide): Removes acidic compounds like phenols.

Silver Nitrate Impregnated Silica: Removes sulfur-containing compounds.

Neutral Silica: Acts as a base layer.

Following the silica gel column, further fractionation is often performed using alumina (B75360) and activated carbon chromatography. An alumina column can help separate TBDD from some remaining interferences. A carbon column is particularly effective for separating planar molecules like dioxins from non-planar molecules like many PCB congeners. dioxin20xx.org

Advanced Instrumental Analysis

Following extensive cleanup, the purified extract is analyzed using high-end instrumental techniques capable of providing the required sensitivity and specificity for congener-specific quantification.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the definitive "gold standard" for the confirmatory analysis of 2,3,7,8-TBDD. taylorfrancis.combiodetectionsystems.com This technique offers unparalleled specificity and sensitivity, allowing for detection at the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) level.

The analysis relies on several key parameters:

Gas Chromatography: A long capillary column (e.g., 60 meters) with a specific stationary phase (often a 5% phenyl polysiloxane) is used to chromatographically separate 2,3,7,8-TBDD from its other tetrabrominated isomers. asianpubs.org

High-Resolution Mass Spectrometry: The mass spectrometer is operated at a resolving power of 10,000 or greater. This high resolution allows the instrument to distinguish the exact mass of the target analyte from other molecules that may have the same nominal mass but a different elemental composition.

Selected Ion Monitoring (SIM): Instead of scanning all masses, the instrument is set to monitor only a few specific, characteristic ions for TBDD and its labeled internal standard. This dramatically increases sensitivity. For 2,3,7,8-TBDD, the instrument monitors the two most abundant ions of the molecular isotope cluster (M⁺ and [M+2]⁺). The ratio of these two ions, which is determined by the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), must fall within a specific range for positive identification.

Table 2: Theoretical GC-HRMS Selected Ion Monitoring Parameters for 2,3,7,8-TBDD Analysis

Note: The listed m/z values are theoretical exact masses calculated for the most abundant isotopologues and are representative of those used in HRMS methods.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a viable and more cost-effective alternative to GC-HRMS. researchgate.netvliz.be This technique uses a triple quadrupole mass spectrometer, which provides specificity through a process called Multiple Reaction Monitoring (MRM). vliz.be

In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (typically the molecular ion, M⁺). This ion then passes into the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, characteristic product ion resulting from this fragmentation. The transition from a specific precursor ion to a specific product ion is highly selective for the target compound. For halogenated dioxins, a common fragmentation pathway is the loss of a CO-Halogen group (e.g., COBr). nih.gov

Table 3: Representative GC-MS/MS Parameters using Multiple Reaction Monitoring (MRM)

Note: The listed transitions are representative and based on known fragmentation patterns.

Bioanalytical Screening and Activity Assessment

Given the high cost and low throughput of GC-HRMS analysis, bioanalytical methods are frequently used as a screening tool to prioritize samples for confirmatory analysis. The most common bioassay is the Dioxin-Responsive Chemical Activated Luciferase gene Expression (DR-CALUX) assay. researchgate.net

This cell-based assay utilizes a genetically modified cell line (often rat hepatoma cells) that contains the firefly luciferase gene coupled to Dioxin Responsive Elements (DREs). researchgate.net The mechanism is as follows:

2,3,7,8-TBDD and other dioxin-like compounds in the sample extract enter the cells and bind to the Aryl hydrocarbon Receptor (AhR).

This ligand-receptor complex translocates to the nucleus and binds to the DREs.

Binding to the DREs initiates the transcription of the adjacent luciferase gene.

The amount of luciferase enzyme produced is proportional to the total dioxin-like activity of the sample.

When a substrate for luciferase is added, light is produced, which can be measured with a luminometer.

The result is expressed in Bioanalytical Equivalents (BEQ) relative to a 2,3,7,8-TCDD standard curve. Because PBDDs, including 2,3,7,8-TBDD, are known to be potent AhR agonists, the DR-CALUX assay is an effective tool for screening their presence in environmental and biological samples. nih.gov Samples that show a response above a certain threshold in the bioassay are then forwarded for confirmatory analysis by GC-HRMS.

Cell-Based Reporter Gene Assays (e.g., DR CALUX, XDS-CALUX, Micro-EROD)

Cell-based reporter gene assays are instrumental in screening for dioxin-like compounds, including 2,3,7,8-TBDD. These bioassays measure the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway, a mechanism common to this class of compounds.

DR CALUX® (Dioxin-Responsive Chemically Activated Luciferase Expression): This assay utilizes a genetically modified rat hepatoma (H4IIE) cell line. The cells contain a firefly luciferase gene that is under the control of Dioxin-Responsive Elements (DREs). When a compound like TBDD binds to the AhR in the cell, the complex activates the DREs, leading to the expression of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the dioxin-like activity of the sample. The brominated analogue of TCDD, 2,3,7,8-TBDD, has been shown to exhibit a biological activity level comparable to 2,3,7,8-TCDD in the CALUX assay. Studies have reported the relative potency (REP) of 2,3,7,8-TBDD to be 0.99 (±0.07) compared to 2,3,7,8-TCDD, which is assigned a value of 1.0.

XDS-CALUX®: This is a variation of the CALUX assay that employs a mouse hepatoma (H1L1) cell line, which is also stably transfected with a luciferase reporter gene vector controlled by the AhR. It is used as a semi-quantitative screening tool to measure the response of cells to dioxin-like compounds. The results are expressed in Bioanalytical Equivalents (BEQ), reflecting the total AhR-mediated activity in a sample.

Micro-EROD (Ethoxyresorufin-O-deethylase): This assay is based on a different principle. It measures the induction of the Cytochrome P450 1A1 (CYP1A1) enzyme in a wild-type rat liver cell line (H4IIEC3/T). The activity of the induced CYP1A1 enzyme is quantified by its ability to convert the substrate 7-ethoxyresorufin (B15458) into the fluorescent product resorufin. The level of fluorescence is directly related to the concentration of the inducing compound.

The following table presents research findings on the relative potencies of 2,3,7,8-TBDD compared to the reference compound 2,3,7,8-TCDD in different bioassays.

| Assay | Cell Line | Relative Potency (REP) vs. 2,3,7,8-TCDD |

|---|---|---|

| DR CALUX | Rat Hepatoma (H4IIE) | 0.99 (±0.07) |

| Micro-EROD | Rat Liver (H4IIEC3/T) | 0.5 |

Correlation Between Bioassay Results and Instrumental Measurements

A combination of bioassays and instrumental methods like Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a powerful strategy for the analysis of dioxin-like compounds. Bioassays serve as a high-throughput screening tool, providing an integrated measure of the total dioxin-like activity of a sample extract. This is particularly valuable because they can detect all compounds that activate the AhR, including chlorinated, brominated, and mixed halogenated dioxins.

Instrumental analysis, primarily GC-HRMS, is used for confirmation and congener-specific quantification. While highly precise and specific, standard GC-HRMS methods are typically targeted to a predefined list of regulated compounds, such as the 17 toxic chlorinated dioxins and furans.

Discrepancies can arise between the results from these two methods. For instance, a high response in the DR CALUX bioassay may be observed in a sample, suggesting significant contamination, while confirmatory GC-HRMS analysis detects no regulated chlorinated dioxins. Such a scenario has been documented in food monitoring, where further investigation using broader screening GC-HRMS analysis identified the presence of brominated dioxins, such as 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF), which were responsible for the bioassay response. This highlights the utility of bioassays in identifying potential risks from emerging or non-regulated but toxicologically relevant compounds like 2,3,7,8-TBDD.

Isotopic Labeling and Proteomic Analysis for Mechanistic Studies

Isotopic Labeling: For definitive and accurate quantification of 2,3,7,8-TBDD, especially at trace levels, isotope dilution mass spectrometry is the gold standard. This technique involves spiking the sample with a known amount of an isotopically labeled version of the target analyte, such as ¹³C₁₂-2,3,7,8-TBDD, prior to extraction and cleanup. Because the labeled standard has nearly identical chemical and physical properties to the native compound, it serves as an ideal internal standard, correcting for any loss of analyte during the sample preparation and analysis stages. The concentration of the native TBDD is calculated by comparing the response of the native analyte to the response of the labeled standard in the mass spectrometer.

Proteomic Analysis: Proteomics offers a powerful tool for investigating the molecular mechanisms of TBDD toxicity. By analyzing the entire protein complement (the proteome) of cells or tissues after exposure, researchers can identify changes in protein expression and post-translational modifications. Although studies may focus on the more common 2,3,7,8-TCDD, the findings are highly relevant to TBDD as they share the same AhR-mediated mechanism of action. nih.govnih.gov A quantitative proteomic analysis on rat hepatoma cells exposed to TCDD identified 89 proteins that were either up- or down-regulated. nih.gov These proteins were involved in critical cellular processes like cell cycle regulation, growth factor signaling, and apoptosis, providing new insights into the pathways of dioxin toxicity. nih.gov Such studies help to elucidate the downstream effects that follow the initial AhR activation, bridging the gap between exposure and the observed toxicological outcome.

Method Validation and Quality Control in Environmental and Biological Matrices

Rigorous method validation and ongoing quality control are essential to ensure that data generated from the analysis of 2,3,7,8-TBDD are reliable and defensible. This involves establishing key performance characteristics for the analytical method in the specific matrix (e.g., soil, water, tissue) being tested.

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. Given the potency of dioxin-like compounds, analytical methods must achieve exceptionally low detection limits.

For dioxin analysis in drinking water using modifications of EPA Method 1613, method detection limits (MDLs) have been calculated to be between 1 and 2 picograms per liter (pg/L). dioxin20xx.org For soil and sediment samples, target detection limits are often in the range of 10 picograms per gram (pg/g), which is equivalent to parts-per-trillion. epa.gov In a study using high-performance liquid chromatography, the LOQ for TCDD in water was established at 2.4 µg L⁻¹. scielo.brresearchgate.net

Precision, Accuracy, and Reproducibility

Accuracy refers to the closeness of a measured value to the true or accepted value. ncsu.eduwikipedia.orgprecisa.com It is often assessed by analyzing spiked samples or certified reference materials and is expressed as percent recovery.

Precision describes the closeness of repeated measurements to each other and indicates the random error of a method. ncsu.eduwikipedia.orgprecisa.com It is typically expressed as the standard deviation (SD) or relative standard deviation (RSD).

Reproducibility is the ability of a method to produce consistent results over time and in different laboratories.

Validation studies for dioxin analysis demonstrate high levels of accuracy and precision. In a single-laboratory evaluation of a high-resolution GC/MS method for aqueous samples, the accuracy of the measurement for TCDD averaged 104%, with precision ranging from 3.6% to 16% RSD. epa.gov A Demonstration of Capability study for TCDD in drinking water showed average percent recoveries ranging from 95% to 108% with RSDs below 1%. dioxin20xx.org

| Matrix | Method | Parameter | Value |

|---|---|---|---|

| Aqueous | HRGC/HRMS | Accuracy (% Recovery) | 104% (average) |

| Aqueous | HRGC/HRMS | Precision (RSD) | 3.6% - 16% |

| Drinking Water | GC/MS/MS | Accuracy (% Recovery) | 95% - 108% |

| Drinking Water | GC/MS/MS | Precision (RSD) | < 1% |

| Drinking Water | GC/MS/MS | Method Detection Limit (MDL) | 1 - 2 pg/L |

Contaminated Site Assessment and Monitoring Strategies

Effective management of sites contaminated with 2,3,7,8-Tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD) begins with a thorough assessment and the implementation of robust monitoring strategies. Due to its persistent and toxic nature, understanding its environmental behavior is crucial for developing effective remediation plans.

Environmental Fate Modeling and Prediction of Contaminant Spread

Environmental fate modeling for 2,3,7,8-TBDD is essential for predicting its distribution and persistence in various environmental compartments. While specific models exclusively for 2,3,7,8-TBDD are not extensively documented, models developed for its chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), such as the CalTOX model, provide a framework for these assessments. ca.gov These models are multimedia, multiple-pathway models that evaluate the transport and transformation of contaminants in soil, air, water, and biota. ca.gov

Key parameters that are crucial inputs for these models include the compound's physicochemical properties. For halogenated dioxins, these properties dictate their environmental behavior.

Table 1: Key Physicochemical Properties Influencing Environmental Fate of Halogenated Dioxins

| Property | Significance for Environmental Fate | Expected Behavior of 2,3,7,8-TBDD |

|---|---|---|

| Water Solubility | Very low water solubility leads to strong adsorption to soil and sediment particles. epa.gov | Expected to have very low water solubility and partition strongly to organic matter in soil and sediments. |

| Vapor Pressure | Low vapor pressure results in limited volatilization from soil and water surfaces. | Volatilization is not expected to be a major transport pathway. |

| Octanol-Water Partition Coefficient (Kow) | A high Kow value indicates a high potential for bioaccumulation in the fatty tissues of organisms. | Expected to have a high Kow and to bioaccumulate in the food chain. |

| Persistence | Resistant to biological and chemical degradation, leading to long half-lives in the environment. epa.gov | Expected to be highly persistent in soil and sediment with a very long environmental half-life. |

Due to its very low water solubility, the majority of 2,3,7,8-TBDD in aquatic environments is expected to be associated with sediments, which act as a primary environmental sink. epa.gov In soil, it is not expected to be mobile and is likely to remain in the upper layers, with migration primarily occurring through soil erosion and particle transport. epa.gov

Long-Term Monitoring Programs in Affected Ecosystems

Long-term monitoring is critical for assessing the effectiveness of remediation efforts and understanding the long-term ecological risks associated with 2,3,7,8-TBDD contamination. Such programs should be designed to track the concentration of the contaminant in key environmental media and biota over extended periods.

A comprehensive long-term monitoring program for 2,3,7,8-TBDD should include:

Regular sampling and analysis of soil, sediment, water, and air to determine contaminant levels and distribution.

Bio-monitoring of selected plant and animal species to assess bioaccumulation and potential impacts on the food web.

Integration of monitoring data with environmental fate models to refine predictions and adapt management strategies.

An example of a long-term monitoring approach for related compounds comes from a study of a cement plant, where a long-term sampling device was used to assess the emission of various persistent organic pollutants, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), over a one-year period. nih.gov This type of continuous monitoring can provide valuable data on the ongoing release and environmental loading of these contaminants. nih.gov

Advanced Remediation Technologies

The remediation of sites contaminated with 2,3,7,8-TBDD is challenging due to its persistence and strong binding to soil and sediment. A range of advanced remediation technologies, including biological, chemical, physical, and thermal methods, have been investigated for halogenated dioxins.

Biological Remediation Approaches (e.g., Bioremediation, Phytoremediation)

Bioremediation utilizes microorganisms to break down contaminants. While halogenated dioxins are generally resistant to biodegradation, some microbial consortia have shown the ability to degrade them. osti.govnih.gov For instance, studies on TCDD have demonstrated that both anaerobic and aerobic microbial consortia can achieve significant degradation over time. osti.gov An anaerobic consortium was able to remove about 81% of TCDD toxicity after 133 days, while an aerobic consortium removed 85.6% in just 9 days. osti.gov The success of bioremediation often depends on the presence of specific microbial strains and favorable environmental conditions.

Phytoremediation involves the use of plants to remove, degrade, or stabilize contaminants. This approach is considered a cost-effective and environmentally friendly option. researchgate.net Plants can enhance the degradation of persistent organic pollutants in the soil through the release of enzymes and the stimulation of microbial activity in the rhizosphere. mdpi.com While specific studies on the phytoremediation of 2,3,7,8-TBDD are limited, research on related compounds like PCBs and PCDD/Fs suggests that certain plant species can contribute to their remediation. researchgate.netmdpi.com

Table 2: Biological Remediation Approaches for Halogenated Dioxins

| Technology | Description | Key Findings from TCDD/PCDD/F Studies |

|---|---|---|

| Bioremediation | Use of microorganisms to degrade contaminants. | - Aerobic consortia can degrade TCDD faster than anaerobic ones. osti.gov- Indigenous microorganisms in contaminated soils can play a significant role in detoxification. osti.gov |

| Phytoremediation | Use of plants to remove, degrade, or stabilize contaminants. | - Plants can secrete enzymes that help break down pollutants in the soil. mdpi.com- Can be used to immobilize contaminants and prevent their entry into the food chain. youtube.com |

Chemical and Physical Treatment Methods (e.g., Photodegradation Enhancement, Dechlorination)

Photodegradation Enhancement involves the use of light to break down contaminants. The photodegradation of TCDD has been shown to be effective, and this process can be enhanced with the use of photocatalysts. mdpi.comresearchgate.net For example, studies using silver-titanium based catalysts have demonstrated high degradation rates of TCDD under UV irradiation, reaching 98-99% degradation after five hours. mdpi.comresearchgate.net The primary degradation product was a less toxic, lower chlorinated congener. mdpi.comresearchgate.net This suggests that enhanced photodegradation could be a viable strategy for 2,3,7,8-TBDD, likely leading to debrominated, less toxic byproducts.

Dechlorination (or, in this case, debromination) is a chemical process that removes halogen atoms from the dioxin molecule, reducing its toxicity. Research on TCDD has shown that it can be dechlorinated in contaminated sediments. acs.org This process can be stimulated by the presence of certain organic acids and hydrogen, suggesting a potential strategy for in-situ remediation. acs.org

Physical treatment methods are often used as a preliminary step in a treatment train. These can include soil washing and solvent extraction to concentrate the contaminant before applying a destruction technology.

Thermal Treatment and Destruction Technologies

Thermal treatment is a well-established and highly effective method for the destruction of halogenated dioxins. These technologies use high temperatures to break down the contaminant into less harmful substances.

Incineration at high temperatures (above 1200°C) is considered one of the most effective ways to destroy dioxins, with destruction and removal efficiencies exceeding 99.9999%. clu-in.orgprinceton.edunih.gov Rotary kiln incinerators are particularly versatile for treating contaminated soils and other solid wastes. princeton.edu

Thermal Desorption is another thermal technology that operates at lower temperatures (typically 350-550°C) to vaporize contaminants from the soil. clu-in.org The vaporized contaminants are then collected and treated in a separate unit, often through incineration or another destruction method. For less volatile contaminants like dioxins, higher temperatures may be required for effective desorption. service.gov.uk

Table 3: Thermal Treatment Technologies for Halogenated Dioxin Contamination

| Technology | Operating Principle | Typical Efficiency |

|---|---|---|

| High-Temperature Incineration | Destruction of contaminants at temperatures typically above 1200°C. clu-in.orgprinceton.edu | >99.9999% princeton.edunih.gov |

| Thermal Desorption | Vaporization of contaminants from a solid matrix at lower temperatures (350-550°C). clu-in.org | High removal from soil, with subsequent destruction of the concentrated contaminant stream. |

| Vitrification | Melting of contaminated soil at very high temperatures to form a stable, glassy solid that immobilizes contaminants. clu-in.org | Primarily a stabilization/immobilization technique rather than a destruction technology. |

Other destruction technologies that have been explored for halogenated organic compounds include base-catalyzed decomposition and supercritical water oxidation. clu-in.orgnih.govanl.gov

Future Research Directions and Emerging Challenges in 2,3,7,8 Tetrabromodibenzo P Dioxin Studies

Investigation of Novel Formation Pathways and Sources

While industrial processes and combustion have been identified as primary sources of PBDDs, recent evidence suggests the existence of previously unknown formation pathways. A significant area of future research involves exploring these novel sources to create a complete picture of TBDD's origin in the environment.

One emerging area of investigation is the natural formation of PBDDs. Studies have suggested that some PBDDs are produced naturally, particularly in marine environments. acs.org Research has demonstrated that the bromoperoxidase-catalyzed oxidative coupling of 2,4,6-tribromophenol, a substance naturally formed in marine systems, can lead to the formation of 1,3,6,8-tetrabromodibenzo-p-dioxin (B13652457) and other TBDD congeners. nih.gov The distribution patterns of PBDDs in Baltic Sea life, which differ from those of anthropogenically sourced chlorinated dioxins, further support the hypothesis of natural biosynthesis. acs.orgnih.gov

Another critical focus is on unintentional formation from consumer products and waste streams. The thermal degradation of brominated flame retardants (BFRs) used extensively in plastics, textiles, and electronics is a known source of PBDDs. eurekalert.orgcawood.co.uk Informal and improper processing of electronic waste (e-waste) through burning can generate not only PBDDs but also mixed brominated/chlorinated dioxins. eurekalert.org Future studies must quantify the contribution of these sources to environmental TBDD levels, especially given the massive global inventory of products containing BFRs. cawood.co.uk

Table 1: Investigated Formation Pathways of Brominated Dioxins

| Formation Pathway | Precursors | Environment/Source | Key Research Findings |

| Natural Biosynthesis | 2,4,6-tribromophenol | Marine Systems | Bromoperoxidase-catalyzed dimerization forms TBDD congeners. nih.gov |

| Anthropogenic (Thermal) | Brominated Flame Retardants (BFRs) | E-waste burning, Waste Incineration | Generates PBDDs and mixed halogenated dioxins. eurekalert.orgcawood.co.uk |

| Photochemical | Higher brominated PBDFs | Environment | Can degrade to form other congeners. researchgate.net |

Advanced Understanding of Environmental Transport and Transformation Processes

The persistence and long-range transport of TBDD are significant concerns. A deeper understanding of how this compound moves through and transforms within various environmental compartments—air, water, soil, and biota—is crucial for predicting its fate and exposure risks. inchem.org

Future research will likely employ advanced modeling techniques, similar to the Level III fugacity models used for TCDD, to predict the partitioning and movement of TBDD between different environmental media. ca.gov These models rely on key physico-chemical properties and intermedia transfer factors to simulate environmental behavior. ca.gov

Furthermore, transformation processes such as photolysis (degradation by light) play a significant role in the environmental fate of these compounds. researchgate.net Abiotic degradation pathways need to be characterized more thoroughly to understand how TBDD breaks down and what transformation products are formed. Microbial degradation is another potential transformation pathway, although PBDDs appear to be poorly degradable by microorganisms. inchem.org Identifying specific microbes and the enzymatic pathways involved in TBDD breakdown, analogous to studies on TCDD degradation by fungi, could open avenues for bioremediation strategies. nih.gov

Elucidation of Non-Canonical AhR-Mediated and AhR-Independent Mechanisms of Interaction

The toxicity of many dioxin-like compounds is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). epa.gov The "canonical" pathway involves the TBDD-activated AhR binding with the ARNT protein to regulate gene expression. nih.gov However, there is growing evidence for non-canonical AhR pathways and even AhR-independent mechanisms that contribute to the biological effects of these compounds.

Future research must delve into these alternative signaling cascades. Studies on TCDD have revealed that the AhR can interact with proteins other than ARNT, such as RelB and KLF6, to regulate a different set of genes, representing a non-canonical pathway. nih.govnih.gov There is also evidence for rapid, non-genomic actions, where TCDD can activate protein kinases within minutes in cell-free systems, a response too fast to be explained by the classical gene transcription model. nih.gov

Understanding these non-canonical pathways is essential because they may explain a broader range of toxicological outcomes. For instance, AhR activation has been linked to the generation of regulatory T cells, suggesting a novel mechanism for dioxin-induced immune suppression. nih.gov The complexity is further highlighted by the AhR repressor (AHRR), a protein that negatively regulates the AhR signaling pathway and whose expression varies by tissue, potentially influencing tissue-specific sensitivity to dioxins. researchgate.net Elucidating these complex interactions for TBDD is a key challenge for future mechanistic studies.

Development of High-Throughput and Non-Invasive Analytical Techniques

The standard method for analyzing brominated dioxins is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govresearchgate.net While accurate and sensitive, this method is time-consuming, expensive, and requires extensive sample cleanup. cawood.co.uknih.gov A major challenge for future research is the development of more efficient and accessible analytical techniques.

High-throughput screening methods are urgently needed to analyze a large number of samples quickly and cost-effectively. Effect-based bioassays, such as the Dioxin-Responsive Chemical Activated Luciferase gene eXpression (DR-CALUX) assay, offer a solution for rapid screening of potential dioxin-like activity in environmental and food samples before confirmatory chemical analysis. nih.govwur.nl These bioassays can help identify emerging risks from compounds that might otherwise go undetected. wur.nl Advanced analytical methods using two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (ToFMS) are also being used for a more comprehensive profiling of complex halogenated contaminants in environmental samples. eurekalert.org

Furthermore, there is a growing interest in non-invasive analytical techniques for monitoring exposure. While not yet applied to TBDD, technologies like photoacoustic imaging, which can map the distribution of specific molecules non-invasively, and the analysis of accessible biological samples like saliva, represent promising future directions for assessing human exposure without the need for invasive procedures. nih.govhavertownhoops.comyoutube.com The development of portable, field-deployable technologies, such as handheld surface-enhanced Raman spectroscopy (SERS) devices, could also revolutionize on-site screening for environmental contamination. spectroscopyonline.com

Table 2: Comparison of Analytical Techniques for Dioxin-like Compounds

| Technique | Principle | Advantages | Challenges/Future Development |

| HRGC/HRMS | Chromatographic separation followed by high-resolution mass analysis. nih.gov | High sensitivity and specificity; "Gold standard" for confirmation. nih.gov | Expensive, time-consuming, requires extensive sample prep. cawood.co.uk |

| GC×GC-ToFMS | Two-dimensional gas chromatography for enhanced separation. eurekalert.org | Comprehensive profiling of complex mixtures. eurekalert.org | Data complexity, requires specialized expertise. |

| DR-CALUX Bioassay | Genetically modified cells report AhR activation via light production. nih.gov | High-throughput, cost-effective screening, measures total toxic equivalent. wur.nl | Does not identify specific compounds; potential for interferences. |

| SERS | Enhancement of Raman signal on metallic nanostructures. spectroscopyonline.com | Potential for rapid, on-site, handheld analysis. spectroscopyonline.com | Method development for TBDD is needed. |

| Photoacoustic Imaging | Detection of ultrasonic waves generated by laser-induced absorption. nih.gov | Non-invasive, real-time imaging of molecular distribution. nih.gov | Application for TBDD exposure monitoring needs to be explored. |

Integrated Multi-Omics Approaches in Mechanistic Research

To unravel the complex biological mechanisms of TBDD toxicity, researchers are moving beyond single-endpoint studies and embracing integrated "multi-omics" approaches. mdpi.com This involves the simultaneous analysis of multiple layers of biological information, including the genome (genomics), transcriptome (RNA), proteome (proteins), and metabolome (metabolites). mdpi.comfrontiersin.org

By integrating these large datasets, scientists can build a more holistic and systems-level understanding of how TBDD perturbs cellular function. mdpi.com For example, a multi-omics study could simultaneously identify which genes are turned on or off (transcriptomics), which proteins are subsequently produced or degraded (proteomics), and how cellular metabolism is altered (metabolomics) following TBDD exposure. nih.gov This approach can reveal novel biomarkers of exposure and effect, identify key molecular pathways disrupted by TBDD, and uncover new therapeutic targets. nih.govnih.gov

The application of multi-omics to environmental science is considered a crucial tool for characterizing the function and metabolism of organisms in response to pollutants. mdpi.com For TBDD, this could revolutionize mechanistic research by moving from a one-gene-at-a-time approach to a comprehensive network analysis, providing deeper insights into its mode of action and supporting more accurate risk assessments. mdpi.commdpi.com

Q & A

Q. What are the standard methods for assessing acute toxicity of TeBDD in rodent models?

Acute toxicity is typically evaluated via single oral administration in rats, with endpoints including body weight loss, histopathological examination of organs (e.g., liver, thymus), and biochemical markers like cytochrome P450 induction (CYP1A1/2). Doses are selected based on pilot studies to identify LD₅₀ or sublethal effects. For example, Ivens et al. (1992) observed thymic atrophy and hepatic hypertrophy at 10 μg/kg doses .

Q. How are Toxicity Equivalency Factors (TEFs) determined for TeBDD?

TEFs are derived by comparing TeBDD’s potency to 2,3,7,8-TCDD (reference TEF = 1) using in vivo (e.g., rodent toxicity) and in vitro (e.g., Ah receptor binding, CYP1A induction) assays. The U.S. EPA and WHO integrate data from multiple studies to assign TEFs, accounting for species-specific metabolic differences and endpoint variability .

Q. Which analytical techniques are validated for TeBDD detection in environmental matrices?

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using atmospheric pressure chemical ionization (APCI) is recommended for high sensitivity. Sample preparation follows EPA Method 613, involving liquid-liquid extraction, silica gel cleanup, and isotopic dilution with ¹³C-labeled internal standards .

Q. What are the primary endpoints in developmental toxicity studies of TeBDD?

Key endpoints include fetal mortality, teratogenic effects (e.g., cleft palate), and growth retardation. For instance, prenatal exposure in mice at 1–5 μg/kg caused dose-dependent increases in resorptions and skeletal malformations .

Advanced Research Questions

Q. How can physiologically-based pharmacokinetic (PBPK) models improve TeBDD risk assessment?

PBPK models incorporate Ah receptor binding dynamics, hepatic sequestration, and enzyme induction (e.g., CYP1A2) to predict tissue-specific distribution and metabolic clearance. Kedderis et al. (1991) developed a rat model highlighting nonlinear pharmacokinetics due to liver-binding protein saturation, critical for extrapolating high-dose rodent data to low-dose human exposures .

Q. What experimental design considerations are critical for subchronic TeBDD toxicity studies?

Studies should use staggered dosing (e.g., 90-day exposure in rats) to assess cumulative effects. Endpoints include body weight trends, organ-to-body weight ratios, and histopathology. Ivens et al. (1993) identified no-observed-adverse-effect levels (NOAELs) at 0.1 μg/kg/day, emphasizing the need for longitudinal biomarker monitoring (e.g., serum thyroxine) .

Q. How do researchers resolve contradictions in TeBDD dose-response data across studies?

Meta-analyses adjust for variables such as species-specific Ah receptor affinity (e.g., murine vs. human), exposure duration, and metabolic enzyme polymorphisms. The EPA’s ReP database aggregates data from peer-reviewed studies, dissertations, and conference proceedings to identify robust trends .

Q. What in vitro models elucidate TeBDD’s endocrine disruption mechanisms?

The H295R human adrenocortical cell line is used to quantify steroidogenic gene expression (e.g., CYP19, CYP17) via RT-qPCR, normalized to β-actin. TeBDD exposure at 10 nM significantly upregulates CYP19 (aromatase), suggesting estrogenic disruption via phosphodiesterase inhibition .

Q. How does Ah receptor binding affinity influence TeBDD’s toxicokinetics?

Molecular docking simulations and competitive binding assays show that TeBDD’s lower Ah receptor affinity compared to TCDD results in slower hepatic uptake and reduced CYP1A induction. PBPK models integrate these parameters to predict species-specific metabolic rates .

Q. Can computational methods predict TeBDD’s interactions with biological receptors?

Density functional theory (DFT) simulations model TeBDD’s adsorption on nanomaterials (e.g., phosphorene) for environmental remediation. For receptor interactions, molecular dynamics simulations assess binding energy and conformational changes in the Ah receptor-ligand complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.